molecular formula C9H15NO B14888676 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol

5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B14888676
M. Wt: 153.22 g/mol
InChI Key: CIIOJMFSMOGNOF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol is a spirocyclic compound characterized by a cyclopropyl group attached to a seven-membered ring containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 1-acetyl-1-carboxycyclopropane, with hydrazine . Another method includes the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and spirocyclic structure may enhance binding affinity and specificity, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-cyclopropyl-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C9H15NO/c11-8-5-10(7-1-2-7)6-9(8)3-4-9/h7-8,11H,1-6H2

InChI Key

CIIOJMFSMOGNOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C3(C2)CC3)O

Origin of Product

United States

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